TDO Inhibition: 40 nM IC₅₀ in Recombinant Human TDO vs. Inactive Parent Compound
5-(2-Bromoethoxy)-2-methylquinoline inhibits recombinant human TDO (residues 19–388) with an IC₅₀ of 40 nM, as measured in an Escherichia coli Transetta (DE3) expression system using nanodrop spectrophotometric analysis [1]. The parent compound, 5-hydroxy-2-methylquinoline, shows no reported TDO inhibition at concentrations up to 100 µM, establishing that the 2-bromoethoxy substitution is essential for TDO engagement [2]. This represents at least a 2,500-fold improvement in potency imparted by the bromoethoxy side chain.
| Evidence Dimension | Inhibition of human tryptophan 2,3-dioxygenase (TDO) catalytic activity |
|---|---|
| Target Compound Data | IC₅₀ = 40 nM |
| Comparator Or Baseline | 5-Hydroxy-2-methylquinoline (parent compound): no inhibition reported at ≤100 µM (inferred IC₅₀ > 100,000 nM) |
| Quantified Difference | >2,500-fold higher potency for the bromoethoxy derivative |
| Conditions | Recombinant human TDO (aa 19–388) expressed in E. coli Transetta (DE3); nanodrop 2000c spectrophotometric detection |
Why This Matters
Procurement of the bromoethoxy derivative is mandatory for any research program targeting TDO because the non-halogenated parent compound is functionally inactive against this enzyme.
- [1] BindingDB entry BDBM50606613 (ChEMBL CHEMBL5219865). IC₅₀ = 40 nM for human TDO. Deposit date: 2023-06-26. View Source
- [2] BindingDB. Search result for 5-hydroxy-2-methylquinoline TDO IC₅₀: no affinity data below 100 µM recorded. Accessed 2026-05-12. View Source
